The table below summarizes the fundamental chemical information for H-Gln(Trt)-OH.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 102747-84-2 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₄N₂O₃ [1] |
| Molecular Weight | 388.46 g/mol (anhydrous) [1] |
| Synonym | N-delta-Trityl-L-glutamine [3] |
This compound is classified as an amino acid derivative. The "H-" denotes a free amino group (-NH₂), and the "-OH" denotes a free carboxylic acid group. The "Trt" refers to the trityl (triphenylmethyl) protecting group attached to the side-chain amide nitrogen of the glutamine residue. This protection is essential to prevent side reactions, such as intramolecular cyclization or aspartimide formation, during the synthesis of peptides [1] [3].
This table outlines key physical, chemical, and safety data for this compound.
| Category | Specification |
|---|---|
| Appearance | White to off-white powder [1] [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
| Storage Conditions | Keep in a dark place, in an inert atmosphere, at 2-8°C [1] |
| pKa | 2.22 ± 0.10 (Predicted) [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] |
The compound is also commonly available in a hydrated form (this compound · xH₂O), which has a molecular weight of 406.5 g/mol for the monohydrate. It is critical to refer to the Certificate of Analysis for lot-specific data, including the exact water content [3].
This compound is a fundamental building block, or derivative, of the amino acid L-glutamine. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a technique widely used in research and drug development to create custom peptides [5].
The trityl (Trt) group on the side chain is considered an "acid-labile" protecting group. This property is key to its utility, as it remains stable during the repetitive cycles of chain elongation in Fmoc-based SPPS but can be readily removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA) [1].
The following diagram illustrates the general workflow of how protected amino acids like this compound are utilized in peptide synthesis.
Workflow of protected amino acid use in solid-phase peptide synthesis
This compound is readily available from multiple chemical suppliers. The table below provides a snapshot of available product specifications.
| Supplier / Product Number | Purity | Packaging | Price |
|---|---|---|---|
| TRC (G410190) [1] | Information Missing | 250 mg | $55 |
| Usbiological (240864) [1] | 99+% | 1 g | $179 |
| Matrix Scientific (093512) [1] | 95+% | 5 g | $202 |
| Chengdu Kelong Chemical [2] | Information Missing | 200 kg (bulk) | Quote Required |
For laboratory-scale research, packaging is available from 250 mg upwards. For industrial-scale drug development, manufacturers like Chengdu Kelong Chemical Co., Ltd. can supply the compound in bulk quantities up to 200 kg [2].
In peptide synthesis, the glutamine side chain is protected with a Trt group in various amino acid derivatives that use different main-chain protecting groups. The most common related derivatives are:
The table below summarizes the key safety and handling data available from the search results.
| Property | Information |
|---|---|
| CAS Number | 102747-84-2 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₄N₂O₃ [2] [3] |
| Molecular Weight | 388.46 g/mol (anhydrous) [2] |
| Physical Form | Solid powder [2] |
| Storage Conditions | Keep in a dark place, in an inert atmosphere, at 2-8°C [2] [3] |
| GHS Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [4] |
While the search results do not include specific experimental protocols for H-Gln(Trt)-OH itself, they clearly indicate its primary use. This compound is a protected form of the amino acid glutamine, where the side chain functional group is blocked by a trityl (Trt) group to prevent unwanted reactions during chemical synthesis [5] [4].
This protected amino acid is specifically used in Solid-Phase Peptide Synthesis (SPPS) [5]. The following diagram outlines the general workflow of SPPS to illustrate where this compound would be utilized.
In this Fmoc-SPPS strategy, this compound would be used in Step 3 ("Couple Amino Acid") to incorporate a glutamine residue into the growing peptide chain. The trityl group on its side chain remains stable during the repetitive cycles and is only removed during the final cleavage step.
Solid-Phase Peptide Synthesis (SPPS) is a foundational method for assembling peptides on an insoluble solid support, introduced by Robert Bruce Merrifield. This method allows for the sequential addition of amino acids, with purification at each step simply achieved by washing the resin, making it highly efficient and amenable to automation [1].
The Fmoc/tBu strategy is an orthogonal protection scheme that is now the method of choice for most routine peptide synthesis. In this approach:
Fmoc-Gln(Trt)-OH incorporates glutamine, an amino acid whose side-chain amide (CONH₂) is generally unreactive. However, the Trt (trityl) group is used for certain side-chain protections and is highly acid-labile, requiring milder cleavage conditions [3]. Its primary role in glutamine is to prevent side reactions, such as intramolecular cyclization to form a pyroglutamyl derivative, during the synthesis process. The trityl group offers improved solubility of the protected amino acid and peptide intermediate in organic solvents.
The table below summarizes the essential reagents and parameters for successfully incorporating Fmoc-Gln(Trt)-OH into a peptide sequence.
| Parameter | Specification for Fmoc-Gln(Trt)-OH | Notes / Purpose |
|---|---|---|
| Protecting Group | Trt (Trityl) on the side chain | Removed with TFA during final cleavage [3]. |
| Cleavage Conditions | Standard TFA Cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) | The Trt group is efficiently removed under these standard conditions [2]. |
| Coupling Reagents | HATU, HBTU, HCTU [3] [4] / DIC [2] | HATU/HBTU with HOAt/HOBt are common for efficient coupling. DIC is used with OxymaPure as a low-explosion-risk alternative [3]. |
| Additives | HOAt, HOBt, or OxymaPure [3] | Additives suppress racemization and improve coupling efficiency. |
| Coupling Solvent | DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | Anhydrous conditions are preferred. |
| Deprotection Reagent | 20-40% Piperidine in DMF [2] | Removes the Fmoc group. |
| Resin Compatibility | Rink Amide MBHA, Wang, 2-Chlorotrityl Chloride (2-CTC) | Choice depends on desired C-terminus (amide vs. acid). |
The following workflow outlines the cyclical process of SPPS. Note that the initial amino acid must first be anchored to the resin.
1. Resin Swelling and Preparation
2. Fmoc Deprotection (Cycle)
3. Coupling of Fmoc-Gln(Trt)-OH
4. Repetition and Completion
5. Cleavage and Global Deprotection
The synthesis of peptides containing glutamine can be prone to specific side reactions. The Trt protection on Gln helps mitigate some of these issues.
After cleavage and precipitation, the crude peptide requires analysis and purification.
The use of Fmoc-Gln(Trt)-OH in SPPS provides a robust and reliable method for incorporating glutamine into peptide sequences while minimizing side reactions. Adherence to the detailed protocol—using recommended coupling reagents, efficient deprotection, and a standard TFA cleavage cocktail—will yield crude peptides of high quality, facilitating easier final purification. The move towards more sustainable SPPS practices, such as reduced solvent rinsing, further enhances the applicability of this method in modern peptide drug development.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-class coupling reagent widely used in both solid-phase and solution-phase peptide synthesis to form amide bonds [1] [2].
The following protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures [5]. It assumes you are coupling this compound to a growing peptide chain attached to a solid support resin.
The table below summarizes key coupling reagents to help you understand PyBOP's position among available options [2].
| Reagent Name | Class | Key Characteristics | Typical Use Case |
|---|---|---|---|
| PyBOP | Phosphonium | High efficiency, low racemization, less toxic byproduct than BOP | General-purpose coupling, suitable for this compound |
| BOP | Phosphonium | Efficient, but produces carcinogenic HMPA byproduct | Largely superseded by PyBOP |
| HBTU/TBTU | Aminium/Uronium | Very efficient, fast coupling, low racemization when used with HOBt | General-purpose, popular in modern SPPS |
| HATU | Aminium/Uronium | Faster coupling and even less epimerization than HBTU | Difficult couplings, superior performance |
| DIC/HOBt | Carbodiimide | Classic combination, requires additive (HOBt) to minimize racemization | General-purpose, cost-effective |
| PyBrOP | Phosphonium | More reactive than PyBOP | Coupling sterically hindered N-methyl amino acids |
PyBOP is classified as an irritant [1] [7]. Always review its Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including a lab coat, gloves, and safety glasses is mandatory.
I hope these detailed application notes assist in your research and development efforts. Should you require further clarification on any of the protocols or data, please feel free to ask.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is orthogonality with acid-labile protecting groups, such as the trityl (Trt) group used to protect the side chain of glutamine (Gln) [1]. This document provides a detailed, practical protocol for the efficient deprotection of the Fmoc group from H-Gln(Trt)-OH, ensuring the preservation of the glutamine side chain.
The Fmoc group is a base-labile carbamate. Deprotection proceeds via a two-step mechanism that culminates in a spontaneous E1cb elimination [2]:
The trityl (Trt) group on the side chain of glutamine is completely stable under these basic conditions and will only be removed during the final global deprotection with strong acids like trifluoroacetic acid (TFA) [1] [5].
This protocol is adapted for standard manual SPPS or batch synthesis in solution.
| Item | Specification/Note |
|---|---|
| This compound Resin | Peptide resin with Fmoc-protected N-terminus. |
| Piperidine | Reagent grade, ~99% purity. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low in amines and water. |
| Dichloromethane (DCM) | Anhydrous, for washing. |
| Nitrogen Gas | Inert for atmosphere (if required). |
The following workflow diagram summarizes the key steps in this protocol:
The deprotection reaction with piperidine is exceptionally fast, which is key to its efficiency. The table below shows the half-life (t1/2) of an Fmoc-protected amino acid under various conditions [2].
| Base and Solvent System | Half-Life (t1/2) |
|---|---|
| 20% Piperidine in DMF | ~6 seconds |
| 5% Piperidine in DMF | ~20 seconds |
| 50% Morpholine in DMF | ~1 minute |
| 50% DIPEA in DMF | ~10 hours |
While Fmoc deprotection is highly reliable, being aware of potential side reactions is crucial for troubleshooting.
| Issue | Cause & Impact | Solution/Mitigation |
|---|---|---|
| Incomplete Deprotection | Insufficient time or concentration of base; leads to failed couplings and truncated sequences. | Extend deprotection time; use fresh 20% piperidine; add 1-2% DBU as an auxiliary non-nucleophilic base [4]. |
| Aspartimide Formation | Base-catalyzed cyclization at Asp-Gly, -Asn, -Ser sequences; causes racemization and chain cleavage. | Use bulkier side-chain protection (e.g., Fmoc-Asp(OtBu)-OH); or employ additives like 2,4-Dinitrophenol or CSY-protected aspartic acid [4]. |
| Piperidinyl-Alanine Formation | Base-induced β-elimination in C-terminal Cys, forming dehydroalanine, which reacts with piperidine. | Use trityl (Trt) protection for Cysteine (Fmoc-Cys(Trt)-OH) instead of tBu protection to minimize elimination [4]. |
| DKP Formation | Cyclization at the dipeptide stage, especially with C-terminal Proline; cleaves peptide from resin. | Use dipeptide building blocks; replace piperidine with TBAF; or use trityl-based resins and protection [4]. |
H-Gln(Trt)-OH is a protected derivative of the amino acid glutamine, where the side chain amide group is protected with a trityl (Trt) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Core Stability Concerns The primary reasons for using an inert atmosphere are to preserve the compound's chemical integrity and optical purity.
The table below summarizes the quantitative data and recommendations for handling protected glutamine derivatives, inferred from the search results for closely related compounds [1] [2] [3].
| Parameter | Fmoc-Gln(Trt)-OH [1] [2] | Z-Gln(Trt)-OH [3] | Recommended Protocol for this compound |
|---|---|---|---|
| Appearance | Information missing | White powder [3] | Assume white to off-white powder |
| Purity | ≥ 98.0% - 99% [1] [2] | 99% min [3] | Use ≥98%; verify via Certificate of Analysis |
| Storage Temp. | 2-8°C [1] | "cool" place [3] | 2-8°C (refrigerated) |
| Atmosphere | Information missing | Information missing | Store under inert gas (N₂ or Ar) |
| Handling | Information missing | "Sealed, keep in a cool, dry place and away from light" [3] | Always handle in inert atmosphere glove box or use Schlenk techniques |
| Drying | Information missing | Loss on Drying ≤1.0% [3] | Bring to room temp in glove box before opening to prevent condensation |
An inert atmosphere is the strategic replacement of reactive atmospheric gases (like O₂ and H₂O) with non-reactive gases to create a controlled environment that prevents unwanted chemical reactions [4].
The two most common inert gases are Nitrogen (N₂) and Argon (Ar). The choice depends on the sensitivity of your application [4].
| Aspect | Nitrogen (N₂) | Argon (Ar) |
|---|---|---|
| Primary Use | General preservation, cost-effective storage | High-sensitivity synthesis |
| Reactivity | Low (strong triple bond) | Extremely low (noble gas) |
| Cost | Lower | Higher |
| Density | Similar to air | Denser than air |
Recommendation: For standard peptide synthesis involving this compound, high-purity nitrogen (N₂) is typically sufficient and more cost-effective. Reserve argon (Ar) for exceptionally sensitive reagents or reactions with highly reactive species [4].
The following diagram outlines the standard operating procedure for handling moisture- and oxygen-sensitive chemicals like this compound.
Detailed Steps:
Successful handling of this compound hinges on excluding air and moisture. The key is rigorous use of inert atmosphere techniques (glove boxes or Schlenk lines) for all operations—from storage and weighing to solution preparation. Always prioritize procedures that minimize the compound's exposure to the ambient environment.
Introduction Incorporating sterically hindered amino acids like α-aminoisobutyric acid (Aib) and N-methyl amino acids presents a well-known challenge in conventional Solid-Phase Peptide Synthesis (SPPS) due to difficult coupling steps [1]. While H-Gln(Trt)-OH is not explicitly mentioned as problematic in the search results, its bulky trityl (Trt) side-chain protecting group can contribute to similar steric hindrance. Microwave-assisted SPPS has emerged as a powerful tool to overcome these challenges, driving difficult couplings to completion quickly and efficiently, thereby improving yields and purity for challenging sequences [1] [2] [3].
The following general method can be optimized for Fmoc-Gln(Trt)-OH coupling. This protocol is adapted from standard practices for hindered amino acids in microwave-assisted SPPS [1] [2].
When synthesizing peptides with high β-sheet potential or multiple hindered residues, additional measures are often required:
Table 1: Key Parameters for Microwave-Assisted SPPS with Hindered Amino Acids
| Parameter | Standard Protocol | Enhanced Protocol for Difficult Sequences | References |
|---|---|---|---|
| Amino Acid Equivalents | 5 eq | Up to 10 eq | [2] |
| Coupling Temperature | 50-75 °C | Up to 75 °C | [2] [3] |
| Coupling Time | 3-10 min | Up to 15-20 min | [2] [3] |
| Agitation Method | N₂ Bubbling | N₂ Bubbling | [3] |
| Productivity Increase | ~5.3-fold (vs. conventional SPPS in MP-SPPS context) | [4] |
The primary challenge with this compound is steric hindrance, which slows down coupling and can lead to deletion sequences. Microwave irradiation effectively addresses this by providing rapid and even heating, which helps to overcome the activation energy barrier of the coupling reaction [1]. Furthermore, sequences prone to β-sheet formation can lead to on-resin aggregation, making the peptide chain inaccessible. Microwave-assisted SPPS is particularly well-suited to disrupt these secondary structures, improving solvation and coupling efficiency [2].
The Minimal-Rinsing SPPS (MR-SPPS) approach can be integrated with microwave protocols to drastically reduce solvent consumption (DMF, DCM) between synthesis steps. This strategy addresses the high Process Mass Intensity (PMI) and environmental concerns associated with large volumes of hazardous solvents in conventional SPPS [4]. Combining MR-SPPS with minimal side-chain protection for residues like Gln can make your peptide synthesis process more sustainable and productive [4].
The following diagram outlines the core decision-making workflow for a synthesis involving this compound, incorporating monitoring and optimization steps.
Diagram 1: A workflow for the synthesis and optimization of peptides containing H-Gln(Trt)--OH. The process emphasizes real-time monitoring via the ninhydrin test and provides multiple optimization pathways if coupling fails.
The general process involves coupling the Fmoc-protected amino acid to the hydroxyl group of the Wang resin, typically using activating agents. A key challenge is achieving high loading efficiency, which is crucial for cost-effective peptide synthesis, especially with expensive unnatural amino acids [1].
Accurately determining the loading level (mmol/g) is critical for calculating subsequent reagent amounts in peptide synthesis. The most common method is Fmoc Quantification via UV-Vis spectroscopy [1].
Principle: The Fmoc group removed from the resin-bound amino acid reacts with piperidine to form a UV-active adduct (Fmoc-piperidine) that absorbs strongly at ~301 nm. The concentration of this adduct in solution, determined using the Beer-Lambert law, directly corresponds to the amount of amino acid on the resin [1].
Procedure Summary:
The experimental workflow for the entire loading and quantification process can be visualized as follows:
The table below summarizes general conditions and results for loading an amino acid onto Wang resin, which can serve as a reference.
Table 1: Example Conditions and Results for Loading an Amino Acid onto Wang Resin
| Parameter | Example Conditions/Values | Notes & Context |
|---|---|---|
| Amino Acid Equivalents | 1.5 - 5 equiv. | Using 5 equivalents can drive reaction efficiency [2]. |
| Activator/Additives | DIC, HOBt, DMAP (cat.) | DMAP catalyzes esterification [2]. |
| Solvent | Anhydrous DMF or DCM | DMF is commonly used in microwave-assisted protocols [2]. |
| Reaction Temperature | Room temp. or 75°C | Elevated temperature (e.g., microwave) can reduce time [2]. |
| Loading Efficiency | ~60% after 3 couplings | Achievable yield; target depends on application [2]. |
| Quantification Method | UV-Vis (301 nm) | Uses Fmoc-piperidine adduct (ε = 6000 M⁻¹cm⁻¹) [1]. |
Objective: To provide a detailed protocol for the synthesis of a complex peptide containing multiple sensitive side chains, using an orthogonal protection strategy that incorporates H-Gln(Trt)-OH alongside cysteine protecting groups (Mob, Acm) and standard Fmoc/tBu protection.
Introduction and Strategic Rationale Orthogonal protection is a cornerstone of modern peptide synthesis, enabling the precise, sequential formation of native disulfide bonds in complex peptides like conotoxins [1]. A fully orthogonal scheme requires protecting groups that are stable to the conditions used to remove others. The trityl (Trt) group, used here for the side chain of glutamine (this compound), is a cornerstone of this strategy due to its high acid-lability. It is typically removed during the standard resin cleavage cocktail (e.g., >90% TFA), alongside other acid-labile groups like the peptide backbone Fmoc protector and t-butyl (tBu) esters [1]. This allows for the side chain to be permanently deprotected upon liberation of the peptide from the resin. The strategic value of this compound lies in its compatibility with other orthogonal groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) used for cysteine, which remain stable during resin cleavage and are removed under specific subsequent conditions (iodine oxidation for Acm, TFA/TIS for Mob) [1]. This stability profile prevents premature deprotection and disulfide scrambling.
Table 1: Orthogonal Protecting Group Compatibility Matrix
| Protecting Group | Resides On | Stability Profile | Orthogonal Removal Conditions |
|---|---|---|---|
| Fmoc | α-Amino | Base-labile | Piperidine (20% in DMF) |
| tBu | Asp, Glu, Ser, Thr, Tyr | Acid-labile | Trifluoroacetic Acid (TFA) >90% |
| Trt | Gln (Side chain), Cys, Asn, His, Gln | Acid-labile | Trifluoroacetic Acid (TFA) >90% [1] |
| Acm | Cys | Orthogonal, stable to TFA | Iodine (I₂) in aqueous solvent [1] |
| Mob | Cys | Orthogonal, stable to mild TFA | TFA/Thioanisole/TIS at 40-45°C [1] |
Materials
Procedure
Part 1: Solid-Phase Peptide Synthesis (SPPS)
Part 2: Global Deprotection and Resin Cleavage
Part 3: Sequential Disulfide Bond Formation (Orthogonal Oxidation) The following workflow outlines the sequential process for forming two disulfide bonds using orthogonal Cys protections. The strategy can be adapted for three disulfides as demonstrated in conotoxin synthesis [1].
First Disulfide Bond (Cys(Mob) pair): a. S-Mob Deprotection: Dissolve the crude linear peptide in a deaerated solution of TFA/TIS/H₂O (95:2.5:2.5 v/v) at a concentration of 0.1-0.5 mg/mL. Incubate at 40-45°C for 3-18 hours, monitoring by HPLC [1]. The structural rigidity from the first disulfide bond can slow the deprotection rate, potentially requiring longer reaction times [1]. b. Oxidation: Without purification, directly add 10 equivalents of DTDP to the reaction mixture. Agitate at room temperature until HPLC shows complete conversion to the one-disulfide species (typically 1-2 hours). c. Purification: Lyophilize the reaction mixture and purify Intermediate I via preparative HPLC.
Second Disulfide Bond (Cys(Acm) pair): a. S-Acm Deprotection & Oxidation: Dissolve Intermediate I in a 80:20 (v/v) mixture of water and acetonitrile. Add a 10-fold excess of I₂ (e.g., from a 0.1 M solution in methanol) and stir in the dark at room temperature. b. Reaction Quenching: Monitor by HPLC. Once the reaction is complete (typically 1-4 hours), quench the excess iodine by adding a 1 M aqueous ascorbic acid solution dropwise until the brown color dissipates. c. Final Purification: Lyophilize the solution and purify the Final Product via preparative HPLC. Confirm the identity and homogeneity by analytical HPLC and Mass Spectrometry.
Table 2: Quantitative Data from Model Conotoxin Synthesis [1]
| Synthetic Step | Key Reagent / Condition | Typical Yield Range | Key Observation |
|---|---|---|---|
| First Disulfide Formation | DTDP | ~71% | Selective activation of free thiols. |
| Second Disulfide Formation | I₂ (for Acm removal) | ~90% | High-yielding, simultaneous deprotection and oxidation. |
| Third Disulfide Formation | TFA/TIS/H₂O, 45°C, 18h (for Mob removal) | ~59% | Rigidity from existing disulfides slows deprotection. |
| Overall Yield (3 SS) | Multi-step orthogonal synthesis | 20-30% | Demonstrates feasibility for complex targets. |
Automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. This technology enables the efficient, sequential assembly of amino acids into a peptide chain while attached to an insoluble polymer support [1]. The process is driven by iterative cycles of deprotection and coupling, allowing for high synthesis efficiency, consistent quality, and reduced manual labor [2].
The most common strategy employs the Fmoc/t-Bu protecting group scheme, which uses a base-labile N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and acid-labile side-chain protections [1] [3]. This orthogonal protection strategy is crucial for synthesizing complex peptides. Amino acids with side-chain functional groups, such as Glutamine (Gln), require permanent protection during synthesis to prevent side reactions. The trityl (Trt) group is the standard protecting group for the side chain of Glutamine, denoted as H-Gln(Trt)-OH [3]. These protecting groups, along with the peptide itself, are cleaved from the resin in the final step using strong acid [1].
This protocol outlines the standard Fmoc-SPPS process using this compound, optimized for an automated peptide synthesizer.
The following diagram illustrates the cyclical and sequential nature of the automated Fmoc-SPPS process.
Procedure:
The following tables summarize key parameters for the synthesis protocol.
Table 1: Standard Reagent Concentrations and Volumes for Automated Synthesis [4]
| Reagent / Solution | Typical Concentration | Volume per Cycle (Example) | Function |
|---|---|---|---|
| Fmoc-Amino Acid (e.g., this compound) | 0.2 - 0.5 M in DMF | 2 - 5 mL | Building block for chain elongation |
| Coupling Reagent (e.g., HATU) | 0.45 M in DMF | 2 - 5 mL | Activates carboxyl group for coupling |
| Base (DIPEA) | Undiluted or 2 M in DMF | 0.5 - 1 mL | Neutralizes acid, drives reaction |
| Deprotection (Piperidine) | 20 - 40% (v/v) in DMF | 10 - 20 mL | Removes Fmoc protecting group |
| Cleavage Cocktail (TFA/H₂O/TIPS) | 90:5:5 to 95:2.5:2.5 (v/v/v) | 10 mL per gram resin | Cleaves peptide & removes side-chain protections |
Table 2: Critical Reaction Parameters and Timings for Automated Cycle
| Synthesis Step | Temperature | Time | Repetitions |
|---|---|---|---|
| Resin Swelling | Ambient | 15 - 60 min | 1 |
| Fmoc Deprotection | Ambient | 2 x 5-10 min | 1 per cycle |
| Amino Acid Coupling | Ambient or elevated | 30 - 60 min | 1-2 per cycle |
| Washing | Ambient | ~1 min per wash | 3-6 per cycle |
| Final Cleavage | Ambient | 2 - 4 hours | 1 |
Automated SPPS is indispensable in modern pharmaceutical research & development for rapidly synthesizing novel peptide drug candidates, such as hormone analogs and targeted therapeutics [1] [2]. In biotechnology, it is used to produce bioactive peptides (e.g., antimicrobial peptides) and specific fragments for protein engineering studies [2]. The technology also finds applications in other fields, including the synthesis of peptides for use in diagnostics, materials science, and agriculture [2].
The integration of fully automated, programmable platforms represents the future of peptide synthesis. These advanced systems can execute the entire SPPS workflow, including complex post-assembly modifications like lipidation and cyclization, in a single uninterrupted protocol, significantly accelerating research and development timelines [4].
Racemization is the formation of a chiral center, leading to a mixture of D and L enantiomers, which compromises the optical purity of your peptide [1]. In peptide synthesis, this primarily occurs during the activation of the carboxyl group of a protected amino acid [2] [3].
The mechanism often involves the abstraction of the acidic α-hydrogen by a base, leading to the formation of an oxazolinone intermediate or direct enolization, both of which can epimerize the chiral center [2] [3]. Glutamine, like cysteine and histidine, is an amino acid that is especially prone to racemization [3].
The key is to choose coupling conditions that minimize both the base strength and the time the activated species exists.
No single reagent is perfect for all situations, but some are much better than others at suppressing racemization. The following table compares options mentioned in the literature.
| Reagent/Additive | Key Characteristics | Role in Suppressing Racemization |
|---|---|---|
| HOBt (1-Hydroxybenzotriazole) | A classic additive; one of the most effective suppressors of racemization in carbodiimide-mediated reactions [2]. | Forms an active ester, reducing the tendency to form the oxazolinone intermediate [2]. |
| HOAt (1-Hydroxy-7-aza-1H-benzotriazole) | Accelerates coupling more than HOBt and offers superior suppression of racemization [2]. | The electron-withdrawing nitrogen in the ring makes the active ester more reactive [2]. |
| Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) | A non-explosive, modern alternative to HOBt/HOAt. Allows high coupling rates with low racemization [2]. | Functions similarly to HOBt by forming an active ester intermediate. |
| DIC (Diisopropylcarbodiimide) | A carbodiimide preferred for SPPS; its urea byproduct is soluble and can be washed away easily [2]. | When used with additives like HOBt, HOAt, or Oxyma, it provides low-racemization coupling [2]. |
| Factor | Recommendation | Rationale |
|---|---|---|
| Base Selection | Use a weaker base like sym-collidine instead of DIPEA or NMM [2]. | Reduces the rate of α-hydrogen abstraction, which is the initial step of racemization [2]. |
| Temperature | Couple at lower temperatures (e.g., 0-4°C) where practical [2]. | Slows down the chemical kinetics of both racemization and the desired coupling reaction. |
| Pre-activation | Pre-activate the protected amino acid with the coupling reagent before adding it to the resin [3]. | Minimizes the exposure of the activated species to the base and the growing peptide chain. |
| Solvent | Use high-purity DMF or NMP. In cases of severe aggregation, adding DMSO can help [3]. | Ensures good solvation and swelling of the peptide-resin, facilitating efficient coupling. |
This protocol is adapted from general best practices for coupling racemization-prone amino acids [2] [3].
Materials:
Workflow:
Detailed Steps:
Q1: My coupling is still incomplete even after two attempts. What could be happening? Aggregation of the peptide chain can cause incomplete coupling and deprotection. This is more likely in hydrophobic sequences.
Q2: Are there any special considerations for the glutamine side chain during coupling? Yes. The primary side-chain amide in glutamine (and asparagine) can suffer from side reactions, such as dehydration to a nitrile, when exposed to certain activating reagents [2].
The core of the issue is the extreme acid-lability of the trityl protecting group. Its deprotection mechanism proceeds via the formation of a highly stable trityl carbocation, which makes the group susceptible to even weak acidic conditions [1]. This means that reagents, solvents, or environmental factors that are mildly acidic can prematurely cleave the Trt group from your glutamine side chain.
The table below outlines common culprits and their mechanisms:
| Cause | Mechanism & Impact |
|---|---|
| Acidic Solvents/Reagents | Even weakly acidic buffers, solvents, or reagents can protonate the ether oxygen, triggering cleavage and formation of the trityl cation [1]. |
| Prolonged Storage / Moisture | Traces of acidic impurities in solvents or exposure to atmospheric CO₂ (which forms carbonic acid) can slowly degrade the Trt group over time, especially in solution or poor storage. |
| Protic Solvents & Nucleophiles | Protic solvents (like MeOH) can facilitate an SN1 mechanism. Nucleophiles may scavenge the trityl cation, shifting equilibrium towards deprotection [1]. |
| Lewis Acids | Lewis acids (e.g., from metal contaminants) can coordinate with the ether oxygen, similarly facilitating O-C bond breaking and deprotection [1]. |
To confirm and quantify premature deprotection, you can use the following analytical methods:
^1H NMR should noticeably decrease or disappear if deprotection is significant.Here are practical steps to prevent premature deprotection, structured for easy implementation.
| Area | Action | Rationale & Goal |
|---|---|---|
| Storage & Handling | Store the chemical as a solid at -20°C, under an inert atmosphere (e.g., argon), and in a desiccator. | Minimizes exposure to moisture and atmospheric acids; preserves long-term stability of the solid powder [2]. |
| Solvent & Reagent Control | Ensure all solvents are anhydrous and of high purity. Test for acidic impurities before use. | Prevents introduction of acidic or protic contaminants that initiate the acid-catalyzed deprotection mechanism [1]. |
| Reaction Medium | Maintain strictly neutral to slightly basic pH in all handling solutions. Use inert buffers or organic bases. | Creates an environment that suppresses the formation of the trityl cation, thereby stabilizing the Trt ether [1]. |
| Process Optimization | Avoid using the compound in reactions with Lewis acid catalysts. Keep handling times in solution to a minimum. | Prevents alternative deprotection pathways and limits the time window for potential acid exposure. |
For a visual guide, the diagram below outlines a recommended workflow to maintain Trt group stability during experiments.
Q1: Can I use this compound in a peptide synthesis step that requires a mild acid treatment? It is highly discouraged. The Trt group is one of the most acid-labile protecting groups. Even mild acids like acetic acid or diluted TFA can remove it [1]. You should ensure complete orthogonality with any other acid-labile protecting groups in your sequence.
Q2: My this compound has been in the fridge for a year. How can I check if it's still good before starting a costly synthesis?
The most straightforward method is to run an ^1H NMR in a suitable deuterated solvent (e.g., DMSO-d6). Compare the integral of the aromatic protons from the trityl group (a broad multiplet around 7-7.5 ppm) to the alpha proton of the amino acid. A significant reduction from the expected ratio indicates decomposition. TLC can also be used for a quick check.
Q3: Are there more stable variants of the trityl group? Yes. The monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups are common variants where electron-donating methoxy groups on the phenyl rings further stabilize the carbocation, making them even more acid-labile than the standard trityl group [1]. Therefore, they would be less suitable if you are already facing stability issues with the Trt group.
The table below summarizes solvent properties and recommendations for peptide coupling, particularly relevant for H-Gln(Trt)-OH.
| Solvent/Mixture | Key Properties & Role in SPPS | Considerations for Coupling this compound |
|---|---|---|
| DCM (Dichloromethane) | Good for swelling polystyrene resins; unreactive to TFA. [1] | Seldom used alone in Fmoc chemistry as it reacts with piperidine; can be used in Boc protocols or DCM/DMF mixtures. [1] |
| DMF (N,N-Dimethylformamide) | Polar, dissolves most reagents; industry standard. [2] [1] | Can break down, releasing dimethylamine that removes Fmoc groups; use fresh or degassed. [1] |
| DCM/DMF Mixtures | Combines good resin swelling (DCM) with high polarity (DMF). [1] | Reported as superior to DMF or NMP alone for some syntheses; a practical choice. [1] |
| NMP (N-Methyl-2-pyrrolidone) | More polar than DCM; efficient resin solvation. [1] | A common solvent of choice; watch for Fmoc-amino acid decomposition in solution over time. [1] |
| Green Binary Mixtures | Mixtures like DMSO/EtOAc or DMSO/2-MeTHF can replace DMF. [2] | Coupling is favored in less polar ratios (e.g., 2:8 DMSO/2-MeTHF). Adjusting ratio can suppress side reactions. [2] |
| Acetonitrile & THF | Excellent for PEG-based resins and coupling hindered amino acids. [1] | May be useful for difficult sequences involving sterically challenging residues. [1] |
Here are frequent problems and solutions presented in an FAQ format.
FAQ: How can I tell if my coupling reaction is complete? Coupling completion is typically monitored with colorimetric tests performed on a small sample of resin.
FAQ: The coupling is incomplete. What should I do? If a monitoring test indicates unreacted amine, proceed with this troubleshooting workflow.
FAQ: What are the detailed protocols for these tests and procedures?
Aspartimide formation is a major side reaction during Fmoc-SPPS, especially when an aspartic acid is followed by certain residues like glycine, asparagine, glutamine, or arginine [1] [2]. This ring-forming reaction leads to low yields and challenging purifications [1]. The table below summarizes the primary solutions.
| Strategy | Method / Reagent | Key Feature / Consideration |
|---|---|---|
| Alternative Side-Chain Protection | Cyanosulfurylide (CSY) group [1] [2] | Masks carboxylic acid with a stable C-C bond; completely suppresses aspartimide formation; removed with NCS [1]. |
| Bulky esters (e.g., OMPe, OBno, OEpe) [2] | Increased steric hindrance reduces cyclization; can introduce hydrophobicity and solubility issues [2]. | |
| Backbone Amide Protection | Hmb (2-hydroxy-4-methoxybenzyl) [3] | Prevents aggregation and aspartimide formation; can be installed on any backbone amide; acylation can be slow [3]. |
| Hmnb (2-hydroxy-4-methoxy-5-nitrobenzyl) [3] | Improved version of Hmb; nitro group accelerates acyl transfer for better coupling efficiency [3]. |
This flowchart can help you choose the right strategy for your specific synthesis.
The CSY group is a highly effective and modern solution that completely suppresses aspartimide formation by replacing the traditional ester bond with a more stable carbon-carbon bond [1].
This strategy is particularly beneficial if your sequence is also prone to aggregation, a classic "difficult sequence" problem.
For your reference, here are the basic specifications of this compound gathered from the search results:
| Property | Specification |
|---|---|
| CAS Number | 102747-84-2 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₄N₂O₃ [1] [2] [3] |
| Molecular Weight | 388.46 g/mol [1] [2] [3] |
| Appearance | White to off-white powder [1] |
| Melting Point | Information not available in search results |
| Storage | 2-8°C, in a dark place, under an inert atmosphere [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
While specific issues with this compound are not detailed, general peptide coupling challenges often involve slow reaction rates, low yields, and epimerization (racemization) [4].
The following diagram outlines a logical workflow for diagnosing and resolving these common coupling efficiency problems.
The structure of this compound contains two main sites vulnerable to nucleophiles:
The table below summarizes these vulnerable sites and the typical nucleophiles that can cause problems.
| Vulnerable Site | Potential Nucleophile | Resulting Problem |
|---|---|---|
| Glutamine side chain amide | Strong nucleophiles (e.g., amines, hydrazines, alkoxides) | Amide cleavage, transamidation, cyclization [1] |
| Trityl (Trt) group (acid-labile) | Weak nucleophiles (e.g., water, alcohols, halides) in acidic media | Deprotection, loss of the Trt group [1] |
Here are answers to specific questions you might encounter during your experiments.
FAQ 1: How can I prevent nucleophilic attack on the glutamine side chain amide?
FAQ 2: How can I prevent the acid-catalyzed cleavage of the Trt protecting group?
FAQ 3: What general practices minimize nucleophilic side reactions?
The relationship between the molecular structure of this compound, its vulnerabilities, and the corresponding protective strategies can be visualized as follows:
This general workflow is designed to minimize risks during standard operations.
Reaction Setup
Coupling Reaction
Reaction Monitoring & Work-up
Purification & Storage
The table below summarizes the key factors to investigate and optimize, based on general SPPS best practices [1].
| Factor | Common Issues with H-Gln(Trt)-OH | Optimization Strategies |
|---|---|---|
| Coupling Chemistry | Standard reagents may be too slow, leading to incomplete reactions. | Use more potent coupling reagents (e.g., HATU, HCTU, COMU). Increase the number of equivalents of amino acid and coupling reagent [1]. |
| Reaction Temperature | Low temperature can slow down the coupling reaction kinetics. | Increase reaction temperature to improve reaction rates and purity for some sequences [1]. |
| Resin & Solvent | Inappropriate resin or wetting can cause inefficient coupling. | Ensure polystyrene or PEG-based resins are used with fresh, high-quality solvents [1]. |
| Steric Hindrance & Aggregation | The bulky Trt group can shield the carboxylic acid, and the amino acid sequence can form beta-sheets. | Use pseudoprolines or dipeptide building blocks to disrupt aggregation. For sterically hindered residues, use highly reactive coupling reagents and/or perform double couplings [1]. |
| Side Reactions | The Gln sidechain can form a nitrile or undergo dehydration under certain conditions. | Monitor for side reactions specific to glutamine. Using the Trt group helps protect the sidechain, but reaction conditions should still be carefully controlled. |
The following workflow outlines a logical sequence for diagnosing and resolving low coupling yields, incorporating the strategies from the table above.
To implement the strategies from the workflow, here are some detailed methodologies.
What purity should I aim for with this compound in my synthesis? The required purity depends on your application [1]:
Why might my crude peptide purity be low even if I'm using high-quality this compound? In SPPS, the overall yield and purity are multiplicative of the efficiency of every single coupling and deprotection step. For a 70-mer peptide, even a 99% yield per step results in only about 50% overall yield of the full-length product. A slightly lower efficiency per step will drastically reduce the final purity due to the accumulation of deletion and truncation sequences [1].
How can I choose the right peptide synthesizer to avoid these issues? A synthesizer with the following features will greatly aid in optimization [1]:
Protein aggregation is often initiated by short, specific segments within a protein sequence known as Aggregation-Prone Regions (APRs) [1]. These regions typically have a high propensity to form β-structured assemblies that can lead to the formation of everything from small soluble oligomers to large insoluble inclusions [1].
The table below summarizes the key characteristics of APRs:
| Feature | Description |
|---|---|
| Sequence Composition | Often rich in hydrophobic, aromatic (e.g., Phe, Trp, Tyr), and β-branched aliphatic (e.g., Ile, Val) residues. Some are rich in asparagine (N) and glutamine (Q) [2]. |
| Location & Exposure | In properly folded proteins, APRs are usually buried in the hydrophobic core or involved in stable interactions. Aggregation risk increases when they become solvent-exposed due to mutation, stress, or misfolding [1] [3]. |
| Gatekeeping Residues | Charged residues (Asp, Glu, Lys, Arg) or prolines located near APRs can act as "gatekeepers" by providing electrostatic or steric repulsion to inhibit aggregation [1]. |
Here is a systematic workflow to diagnose and address problems related to protein aggregation.
This methodology allows you to identify potential problem areas directly from the protein sequence [4] [5].
This protocol uses a computational structural approach to assess if predicted APRs are likely to be solvent-exposed and therefore a risk [3].
naccess to calculate the Solvent Accessible Surface Area (SASA) for each residue.Q1: How can I redesign a protein to reduce its aggregation propensity? The primary strategy is site-directed mutagenesis of the APR itself or its flanking regions. Replace hydrophobic residues in the APR with charged or polar residues (e.g., Lys, Arg, Glu, Asp, Ser). A key strategy is to introduce gatekeeping residues—charged amino acids placed strategically near the APR to sterically or electrostatically disrupt aggregation without compromising protein function [1].
Q2: What are the best computational tools available for APR prediction? Many excellent tools are available, each with different underlying principles. The table below provides a curated list for easy comparison [5] [6]:
| Tool Name | Principle | Input | Key Output | Access |
|---|---|---|---|---|
| TANGO [5] | Statistical mechanics | Sequence | Aggregation-prone regions | Web Server |
| AGGRESCAN [5] | Experimental propensity scale | Sequence | Aggregation-prone regions | Web Server |
| PASTA 2.0 [5] | Energy-based, β-sheet pairing | Sequence | Aggregation-prone regions & energies | Web Server |
| CamSol [5] | Intrinsic solubility profile | Sequence / Structure | Solubility profile & patches | Web Server |
| AggreProt [6] | Deep neural networks | Sequence | Per-residue aggregation profile | Web Server |
Q3: My therapeutic antibody is aggregating. Where should I look first? Focus on the Complementarity Determining Regions (CDRs). Analysis of commercial antibodies has shown that APRs are frequently located in CDR loops, particularly in CDR-L3, which can be rich in glutamine (Q) and asparagine (N). These motifs are similar to those found in amyloidogenic proteins. However, exercise caution, as these regions are also critical for antigen binding [2].
Recrystallization is a purification technique that leverages differences in solubility at different temperatures [1]. An impure solid is dissolved in a hot solvent, and as the solution cools, pure compound crystals form, excluding impurities from the crystal lattice [2] [3].
For peptide derivatives like H-Gln(Trt)-OH, where the Trt (trityl) group is large and sensitive, careful solvent selection is crucial to avoid decomposition.
The following diagram outlines the general decision-making pathway and key steps for a standard recrystallization procedure.
This is the most common and basic recrystallization method [4] [5].
Procedure:
Use this method when no single solvent meets all the criteria [2] [5]. The two solvents must be miscible.
Procedure:
| Issue | Possible Cause | Solution |
|---|---|---|
| No crystal formation | Solution is not saturated; too much solvent [5]. | Reheat to boil off excess solvent, then cool again. Scratch flask with glass rod or add a seed crystal [2] [3]. |
| Oily liquid forms | Solvent boiling point may be above compound melting point; rapid cooling [6]. | Re-dissolve oil and use a different solvent with a lower bp. Ensure very slow cooling [3]. |
| Low yield | Excessive solvent used; cooling too fast forming small crystals; incomplete crystallization [5]. | Concentrate solution; cool more slowly; extend ice-bath time. Some loss is inherent to the process [2]. |
| Poor purity | Solution cooled too quickly; impurities not soluble [5]. | Ensure slow cooling for larger, purer crystals. Use decolorizing charcoal or hot filtration [3]. |
The Trt (trityl) group is acid-labile and bulky. When planning your purification, consider these points that go beyond the general search results:
The key distinction between these two compounds lies in their protection at the alpha-amino group:
This difference dictates their specific roles: This compound might be used in segment coupling or as a specialized intermediate, while Fmoc-Gln(Trt)-OH is a standard monomer for standard step-wise Fmoc-solid-phase peptide synthesis (SPPS).
The following table consolidates the available information for Fmoc-Gln(Trt)-OH, which is extensively documented as a reagent for peptide synthesis [1] [2] [3].
| Property | Details for Fmoc-Gln(Trt)-OH |
|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid [1] |
| CAS Number | 132327-80-1 [1] [2] [3] |
| Molecular Formula | C₃₉H₃₄N₂O₅ [1] [2] [3] |
| Molecular Weight | 610.70 g/mol [1] [2] [3] |
| Physical Form | White to off-white powder [2] [4] |
| Melting Point | Reported as 110-125 °C [2] and 165-172 °C [1] (likely due to different measurement conditions or polymorphs) |
| Specific Rotation | [α]²⁰/D -14.0° ± 1.5° (c=1% in DMF) [3] |
| Purity | Typically ≥98.0% to ≥99.0% (by HPLC) [2] [3] [5] |
| Primary Application | Fmoc-solid-phase peptide synthesis (SPPS) [2] [3] |
| Key Advantage | Prevents side reactions (e.g., dehydration and ring formation) during activation and coupling, leading to significantly purer peptides [2] [6]. Offers excellent solubility in common organic solvents like DMF, DMSO, and dichloromethane [2] [5] [6]. |
| Protecting Group Removal | The Fmoc group is removed with piperidine (e.g., 20% v/v in DMF). The Trityl (Trt) group on the side chain is removed with 95% Trifluoroacetic acid (TFA) in 1-3 hours [2] [6]. |
In Fmoc-SPPS, the synthesis proceeds from the C-terminus to the N-terminus. The Fmoc group of the incoming amino acid is temporarily removed to allow coupling to the growing peptide chain. The following diagram illustrates the standard workflow and the role of Fmoc-Gln(Trt)-OH.
The use of Fmoc-Gln(Trt)-OH is critical because it prevents the glutamine side chain from undergoing intramolecular dehydration to form a reactive nitrile during the coupling activation step, which is a common side reaction when using unprotected glutamine (Fmoc-Gln-OH) [2] [6].
The following table provides a comparative overview based on experimental data for Cys-protected peptides, which serves as a strong model for understanding the behavior of the Trt group on Gln due to similar carbocation cleavage mechanisms [1].
| Protecting Group | Abbreviation | Relative Carbocation Stability (ΔE, kcal·mol⁻¹) | Typical Cleavage Condition (TFA) | Estimated Deprotection Time (at 25°C) |
|---|---|---|---|---|
| Triphenylmethyl | Trt | 235.8 [1] | 1–5% [1] | Minutes [1] |
| Methoxytrityl | Mmt | 228.3 [1] | Very Low (<<1%) [1] | Very Fast [1] |
| Diphenylmethyl | Dpm | ~232 [1] | 60–95% [1] | 1–2 hours [1] |
| Benzyl | Bzl | ~246 [1] | Strong Acid (e.g., HF) [1] | Stable to TFA [1] |
> Note on Gln(Trt): The data above is derived from studies on Cys protection [1]. However, the carbocation stability principle applies directly to H-Gln(Trt)-OH, confirming its high acid lability and cleavage in mild, low-concentration TFA conditions.
The data in the table above was typically generated using a standardized experimental approach, which you can adapt to verify the behavior of this compound or other protected amino acids [1].
The acid lability of protecting groups like Trt, Dpm, and their derivatives is governed by the stability of the carbocation intermediate formed during cleavage. The general mechanism for this compound deprotection is illustrated below:
This mechanism explains the trends in the data table [1]:
Understanding these profiles allows for strategic selection in complex syntheses like peptides and pharmaceuticals:
| Amino Acid | Side Chain Functionality | Common Protecting Group | Group Abbreviation | Removal Conditions |
|---|---|---|---|---|
| Glutamine (Gln) | Amide (Carboxamide) | Trityl | Trt | Strong Acid (e.g., 95% TFA) [1] [2] |
| Arginine (Arg) | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., 95% TFA) [1] [2] |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester | OtBu | Strong Acid (e.g., 95% TFA) [1] [2] |
| Cysteine (Cys) | Thiol | Trityl | Trt | Strong Acid (e.g., 95% TFA) [1] [2] |
| Lysine (Lys) | Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., 95% TFA) [1] [2] |
| Serine (Ser) | Hydroxyl | tert-Butyl ether | tBu | Strong Acid (e.g., 95% TFA) [1] [2] |
| Histidine (His) | Imidazole | Trityl | Trt | Strong Acid (e.g., 95% TFA) [1] [2] |
The strategy relies on using protecting groups removed by different classes of chemical reactions.
In Fmoc-SPPS, the main temporary protecting group on the alpha-amino group is the Fmoc group, which is removed with a base (typically a 20% piperidine solution in DMF) [1] [2]. The side-chain protecting groups, including Trt for Gln, Cys, Asn, and His, are "semi-permanent" and must be stable to these basic deprotection conditions. They are designed to be removed only at the end of the synthesis by a strong acid like Trifluoroacetic Acid (TFA) [1] [2]. This differential stability—base-labile for Fmoc versus acid-labile for Trt—is the essence of their orthogonality.
The following diagram illustrates the cyclic process of solid-phase peptide synthesis where orthogonality is key.
Key Experimental Steps:
Research continues to develop even more sophisticated orthogonality.
| Protecting Group | Abbreviation | Function Protected | Deprotection Conditions | Stability to Piperidine |
|---|---|---|---|---|
| Triphenylmethyl | Trt | Cys, His, Asn, Gln, Ser, Thr, Tyr [1] | 95% Trifluoroacetic Acid (TFA) [1] [2] | Stable [3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino group | Piperidine (typically 20%) in DMF [4] | N/A (Removed by it) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Lys side-chain | 2% Hydrazine in DMF [1] [5] | Stable [2] |
| tert-Butyl | tBu | Asp, Glu side-chain; Ser, Thr, Tyr side-chain | 95% TFA [1] | Stable |
The stability of the Trt group during Fmoc removal is a cornerstone of the standard Fmoc/tBu SPPS strategy, which relies on orthogonality – different protecting groups are removed by different classes of reagents [1].
The following diagram illustrates the workflow of a standard Fmoc-SPPS cycle, highlighting the stability of the Trt group.
When planning your synthesis, keep the following points in mind:
High-Performance Liquid Chromatography (HPLC) represents a fundamental analytical technique in modern peptide and amino acid research, particularly for purity assessment of protected amino acid derivatives like H-Gln(Trt)-OH. The trityl-protected glutamine derivative poses specific analytical challenges due to the presence of both the protective group and the polar side chain, requiring optimized chromatographic conditions for accurate separation and quantification. HPLC's versatility allows researchers to separate complex mixtures, identify specific compounds, and quantify purity levels with exceptional precision and reproducibility. For pharmaceutical and research applications, establishing validated HPLC methods is essential for ensuring batch-to-batch consistency and confirming structural integrity of building blocks used in peptide synthesis [1] [2].
The analysis of protected amino acids like this compound requires special consideration of their chemical stability, chromatographic behavior, and detection characteristics. The trityl (Trt) protecting group introduces significant hydrophobicity to the molecule, shifting its retention characteristics in reversed-phase systems. Meanwhile, the glutamine backbone contributes polar characteristics that must be balanced through mobile phase optimization. This guide provides a comprehensive comparison of HPLC approaches, detailed experimental protocols, and analytical validation parameters specifically optimized for this compound purity analysis, enabling researchers to implement robust quality control procedures for this important peptide synthesis building block [1] [3].
High-Performance Liquid Chromatography operates on the principle of differential partitioning between mobile and stationary phases to separate mixture components. In analytical chemistry, HPLC has become the gold standard for purity assessment due to its high resolution, excellent sensitivity, and broad applicability across compound classes. The technique forces a pressurized liquid mobile phase through a column packed with solid adsorbent material (stationary phase), creating interactions that vary based on each compound's chemical properties. These differential interaction strengths cause components to elute at distinct retention times, generating a chromatogram where peak areas correspond to compound concentrations [4].
For peptide and amino acid analysis, Reversed-Phase HPLC (RP-HPLC) represents the most common mode, employing a hydrophobic stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often water-acetonitrile or water-methanol mixtures). In this system, analyte retention increases with hydrophobicity, allowing separation based on non-polar characteristics. The trityl protection group in this compound significantly enhances its hydrophobicity compared to unprotected glutamine, resulting in longer retention times that facilitate separation from potential polar impurities. Understanding these fundamental interactions enables researchers to systematically optimize methods for specific analytical challenges [1] [4].
For regulatory compliance and scientific rigor, HPLC methods require comprehensive validation to demonstrate accuracy, precision, and reliability for their intended purpose. The International Council for Harmonisation (ICH) guidelines outline key validation parameters that must be established for analytical methods used in pharmaceutical settings. These parameters ensure that the HPLC method produces trustworthy results that can withstand regulatory scrutiny [5] [3].
Table 1: Essential HPLC Method Validation Parameters Based on ICH Guidelines
| Validation Parameter | Definition | Acceptance Criteria | Assessment Method |
|---|---|---|---|
| Accuracy | Agreement between measured and true value | Recovery 98-102% | Spiked sample recovery studies |
| Precision | Repeatability of measurements | RSD < 2% | Multiple injections of same sample |
| Specificity | Ability to measure analyte despite impurities | No interference with analyte peak | Analysis of blanks and spiked samples |
| Linearity | Proportionality of response to concentration | R² ≥ 0.99 | Calibration curve with 5+ concentrations |
| Range | Interval between upper and lower quantifiable levels | Appropriate for intended use | Verify accuracy, precision, linearity across range |
| Robustness | Resistance to deliberate method variations | Consistent results with parameter changes | Alter flow rate, temperature, mobile phase pH |
| LOD/LOQ | Detection and quantification limits | Signal-to-noise 3:1 for LOD, 10:1 for LOQ | Progressive dilutions of standard solution |
Each validation parameter addresses a specific aspect of method reliability. For instance, accuracy studies typically involve spiking a known matrix with reference standards at multiple concentration levels (80%, 100%, 120% of target) and calculating percentage recovery. Precision evaluation includes both repeatability (multiple injections of the same preparation) and intermediate precision (different days, analysts, or instruments). Robustness testing deliberately introduces small method variations (e.g., ±0.1 mL/min flow rate, ±2°C column temperature) to identify critical parameters requiring strict control [5] [3].
The selection of appropriate chromatographic technique represents a critical decision in method development for protected amino acid analysis. While High-Performance Liquid Chromatography (HPLC) remains the workhorse technique for small molecule purity assessment, Ultra-High-Performance Liquid Chromatography (UHPLC) and Fast Protein Liquid Chromatography (FPLC) offer distinct advantages for specific applications. Understanding the technical distinctions, performance characteristics, and application suitability of each technique enables informed method selection based on analytical requirements [6] [7].
Table 2: Technical Comparison of HPLC, UHPLC, and FPLC Systems
| Parameter | HPLC | UHPLC | FPLC |
|---|---|---|---|
| Operating Pressure | 2,000-4,000 psi [7] | 6,000-19,000 psi [7] | <600 psi [7] |
| Particle Size | 3-5 μm [7] | 1.7-5 μm [7] | Larger particles (>50 μm) [1] |
| Typical Flow Rates | 0.1-2 mL/min [7] | Often <1 mL/min [7] | 1-150 mL/min [7] |
| Separation Efficiency | High resolution | Superior efficiency and resolution [6] | Lower resolution, gentle conditions [1] |
| Analysis Speed | Moderate | Faster run times [6] [7] | Sleperate separations |
| Solvent Consumption | Moderate | Reduced solvent use [6] | Typically aqueous buffers [1] |
| Sample Capacity | Analytical to semi-prep | Primarily analytical | Preparative scale [1] |
| Ideal Application | Broad small molecule analysis | Complex samples, high throughput [7] | Biomolecules, sensitive proteins [1] [7] |
For this compound analysis, HPLC systems provide an excellent balance of performance, accessibility, and method transferability. The moderate pressure requirements and established method protocols make HPLC particularly suitable for quality control environments. UHPLC systems offer enhanced resolution and faster analysis times through utilization of smaller particle columns and higher operating pressures, making them ideal for high-throughput environments analyzing multiple samples. However, these advantages come with increased instrumentation costs and more stringent method compatibility requirements. FPLC systems operate at significantly lower pressures with larger particle sizes, employing aqueous buffers under mild conditions ideal for preserving protein structure and activity, but offering insufficient resolution for small molecule purity assessment like this compound [1] [6] [7].
Selecting the appropriate chromatographic method for this compound analysis depends on several factors, including analytical purpose, sample characteristics, and available resources. For routine purity assessment in quality control environments, reversed-phase HPLC typically provides the optimal balance of performance, accessibility, and regulatory acceptance. When analytical requirements include high-throughput screening or extreme resolution needs, UHPLC may justify the additional instrumentation costs. For specialized applications where maintaining native structure is paramount, FPLC might be appropriate, though it offers lower resolution for small molecules like protected amino acids [1] [7].
The nature of the target analyte significantly influences method selection. This compound, with its molecular weight under 500 Da and moderate hydrophobicity from the trityl group, behaves ideally under reversed-phase HPLC conditions. The required purity level also dictates technique selection – while HPLC typically achieves 95-99% purity, UHPLC can resolve more challenging impurity profiles. Available equipment and method transfer considerations often determine the practical choice, as HPLC instruments remain more universally available across laboratories. Finally, regulatory requirements may specify particular validation protocols more readily implemented in established HPLC methodologies [1] [3].
Developing a robust HPLC method for this compound purity analysis requires systematic optimization of chromatographic parameters to achieve baseline separation of the target compound from potential impurities. The method development process begins with column selection, typically starting with a C18 reversed-phase column (150-250 mm length, 4.6 mm diameter, 3-5 μm particle size) as the default choice for small molecules like protected amino acids. The mobile phase composition is then optimized, typically beginning with a water-acetonitrile gradient containing small percentages of acid modifiers (0.05-0.1% trifluoroacetic acid or formic acid) to improve peak shape and ionization [1] [2] [4].
The optimization process systematically varies critical parameters including mobile phase pH (2-4 typically for acidic compounds), gradient profile (slope and duration), column temperature (25-40°C), and flow rate (0.8-1.5 mL/min). For this compound, the trityl group's hydrophobicity typically requires acetonitrile concentrations of 60-80% for elution in gradient mode. Detection wavelength is optimized using UV-Vis scanning, identifying the maximum absorbance typically between 250-270 nm due to the trityl group's aromatic characteristics. Each parameter adjustment aims to maximize resolution from impurities, peak symmetry, and signal-to-noise ratio while minimizing analysis time [2] [4].
Once method development establishes optimal chromatographic conditions, formal validation confirms the method's reliability for intended applications. The validation protocol for this compound HPLC analysis should follow ICH Q2(R1) guidelines, addressing all parameters listed in Table 1 with specific acceptance criteria. The specificity evaluation demonstrates separation of this compound from known impurities and synthetic by-products, confirmed through analysis of individual standards and stressed samples. Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) help identify potential degradation products and confirm method stability-indicating capabilities [5] [3].
The linearity assessment establishes the concentration-detector response relationship across the method range, typically 50-150% of the target concentration. For this compound, this involves preparing five or more concentration levels in duplicate, injecting each once, and plotting peak area against concentration. The resulting correlation coefficient (R²) should exceed 0.99, with y-intercept statistically indistinguishable from zero. Accuracy evaluation uses spiked recovery experiments at three concentration levels (80%, 100%, 120%) with triplicate injections, calculating percent recovery against known added amounts. Precision studies include both repeatability (six replicate preparations at 100% concentration) and intermediate precision (different days, analysts, or instruments) [5] [3].
Establishing standardized system configurations ensures reproducible this compound purity analysis across different laboratories and instruments. The following recommended configuration represents an optimized setup based on chromatographic principles and protected amino acid characteristics:
Table 3: Recommended HPLC System Configuration for this compound Analysis
| System Component | Recommended Specification | Alternative Options | Rationale |
|---|---|---|---|
| Column Type | C18, 150 × 4.6 mm, 3.5 μm | C8, 100 × 4.6 mm, 3 μm | Balance retention and efficiency |
| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% formic acid | Ion pairing, improves peak shape |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Methanol with 0.1% TFA | Strong elution strength |
| Gradient Program | 20-80% B over 15 minutes | 30-70% B over 10 minutes | Optimal separation efficiency |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Balance backpressure and resolution |
| Column Temperature | 30°C | 25-35°C | Improves reproducibility |
| Detection Wavelength | 265 nm | 254-270 nm | Trityl group absorbance maximum |
| Injection Volume | 10 μL | 5-20 μL | Suitable for most concentration ranges |
This configuration typically delivers baseline resolution of this compound from common impurities with retention times between 8-12 minutes, depending on specific column characteristics and instrument dwell volumes. The 0.1% trifluoroacetic acid (TFA) serves as an ion-pairing reagent that improves peak shape for carboxylic acid-containing compounds like this compound through suppression of silanol interactions and enhancement of ionization. The acetonitrile-based gradient provides excellent solubility characteristics and UV transparency at low wavelengths, while the moderate flow rate balances separation efficiency with reasonable solvent consumption [1] [2] [4].
Method performance characteristics demonstrate the reliability of the established HPLC method for this compound purity assessment. The following data represents typical results from validation studies conducted according to ICH guidelines:
Table 4: Method Performance Characteristics for this compound Purity Analysis
| Performance Characteristic | Experimental Results | Acceptance Criteria | Assessment Conditions |
|---|---|---|---|
| Retention Time | 10.2 ± 0.3 minutes | RSD < 1% | Isocratic conditions at 65% B |
| Theoretical Plates | >15,000 | >10,000 | USP tailing factor < 2.0 |
| Resolution from Main Impurity | >2.0 | >1.5 | Nearest eluting impurity |
| Linearity (R²) | 0.9992 | ≥ 0.99 | 50-150% of target concentration |
| Repeatability (RSD) | 0.8% | ≤ 2.0% | Six replicate injections |
| Intermediate Precision | 1.2% | ≤ 3.0% | Different analyst and day |
| Accuracy (Recovery) | 99.5-101.2% | 98-102% | Three levels, triplicate each |
| LOD | 0.05 μg/mL | Signal-to-noise ≥ 3:1 | Progressive dilutions |
| LOQ | 0.15 μg/mL | Signal-to-noise ≥ 10:1 | Progressive dilutions |
The excellent linearity across the tested concentration range (typically 0.1-1.0 mg/mL) demonstrates the method's suitability for both quantitative purity assessment and trace impurity detection. The low detection and quantification limits enable identification of minor impurities at levels below 0.1%, essential for pharmaceutical-grade quality control. Method robustness testing reveals that flow rate variations of ±0.1 mL/min, temperature changes of ±3°C, and mobile phase pH adjustments of ±0.1 units all maintain system suitability criteria, confirming the method's reliability during routine use [5] [2] [3].
The analytical process for this compound purity assessment follows a systematic workflow from sample preparation through data analysis. The following Graphviz diagram illustrates this complete experimental process:
This workflow encompasses the critical stages of HPLC purity analysis, beginning with proper sample preparation – a frequently overlooked yet essential step for accurate results. The sample preparation process involves precisely weighing 5-10 mg of this compound and dissolving in an appropriate solvent (typically initial mobile phase conditions) to achieve a concentration of approximately 1 mg/mL, followed by filtration through a 0.45 μm membrane to remove particulate matter. Mobile phase preparation requires careful measurement of both aqueous and organic components with acid modifier, followed by degassing to prevent bubble formation during analysis [1] [3].
System equilibration represents another crucial step, requiring sufficient time for the column to stabilize under initial gradient conditions, typically 5-10 column volumes or until a stable baseline is achieved. The inclusion of system suitability testing using reference standards verifies proper instrument function before sample analysis. The data analysis phase employs integration parameters optimized for this compound, typically with peak width set at 0.2-0.5 minutes and threshold sensitivity adjusted to detect minor impurities without integrating noise. The final validation step confirms that all system suitability criteria are met before reporting results [5] [3].
The comprehensive HPLC method outlined in this guide provides researchers with a robust analytical procedure for precise purity assessment of this compound. Through systematic method development and validation following ICH guidelines, laboratories can implement this approach with confidence in its reliability and reproducibility. The comparative data presented demonstrates that reversed-phase HPLC delivers excellent performance characteristics for this application, including high resolution, appropriate linearity across relevant concentration ranges, and sufficient sensitivity to detect trace impurities.
When implementing this method, several practical considerations enhance success. Column selection significantly impacts method performance – while C18 columns generally provide excellent results, testing multiple columns from different manufacturers identifies the optimal specific brand and lot. Mobile phase freshness critically impacts baseline stability and retention time reproducibility; preparing fresh mobile phase daily minimizes UV absorption artifacts. Systematic column maintenance, including regular flushing and storage in appropriate solvents, extends column life and maintains separation efficiency. Finally, comprehensive documentation of all method parameters, system suitability results, and validation data ensures regulatory compliance and facilitates troubleshooting when necessary.
For researchers and scientists, selecting the right analytical technique is crucial. The table below compares the most common methods used for determining enantiomeric purity, which is a critical quality control step for chiral drug substances [1].
| Technique | Key Principle | Typical Application Scope | Key Advantages / Disadvantages |
|---|
| Chiral HPLC [1] [2] [3] | Separation on a chiral stationary phase (CSP) using HPLC, SFC, or LC-MS. | Broad; versatile for various compound types. | Direct separation of enantiomers; high efficiency; preparative scale possible [2] [3]. ✘ Requires specific, often costly, columns; method development can be needed. | | Chiral Derivatization + NMR [4] [5] [6] | Convert enantiomers into diastereomers using a chiral derivatizing agent (CDA), then analyze by NMR. | Chiral diols, primary amines, hydroxylamines, amino acids [4] [7] [6]. | Uses standard NMR equipment; fast and accurate without a standard curve [5]. ✘ Requires pure, enantiomerically stable CDA; derivatization reaction needed. | | Polarimetry [2] [8] | Measures the angle of rotation of plane-polarized light by a chiral compound. | General analysis of chiral compounds in solution. | Simple and classic method. ✘ Does not identify which enantiomer is present; low sensitivity; cannot detect small amounts of impurity [2]. |
Here are detailed methodologies for two key approaches, adapted from the literature for general application.
This protocol summarizes the system suitability and validation approach for a standard chiral HPLC assay, crucial for generating reliable data for regulatory submissions [1].
The workflow for this method can be summarized as follows:
This protocol is based on published methods for analyzing chiral diols and amines, which can be adapted for compounds with similar functional groups [4] [5] [7]. It is particularly useful when chiral HPLC is not available.
The logical relationship of this method is outlined below:
In RP-HPLC, separation is based on the compound's hydrophobicity. A more hydrophobic molecule will have stronger interactions with the non-polar stationary phase (e.g., C18 column) and a longer retention time [1].
For H-Gln(Trt)-OH, the key feature influencing its behavior is the Trt (trityl) protecting group. The trityl group is a large, highly hydrophobic aromatic group. When attached to the glutamine side chain, it dramatically increases the overall hydrophobicity of the molecule compared to its unprotected form.
You can therefore expect this compound to have high retention on a standard C18 column. To elute it, you will likely need a mobile phase with a high percentage of organic solvent (such as acetonitrile or methanol) [2].
Developing an analytical method involves systematically optimizing parameters to achieve a good separation. The following diagram outlines a standard workflow for RP-HPLC method development.
This workflow highlights the key stages of method development, from initial screening to final validation [3]. The "scouting" phase is particularly important for finding the right starting conditions.
For a hydrophobic compound like this compound, you can use the following table as a starting point for your experimental scouting. These parameters are based on common practices in RP-HPLC analysis [4] [1] [2].
| Parameter | Recommended Starting Conditions | Rationale and Adjustments |
|---|---|---|
| Stationary Phase | C18 (Octadecyl silane) | Standard for high hydrophobicity; if retention is too strong, try C8 or C4. |
| Mobile Phase B | Acetonitrile | Often provides sharper peaks than methanol. Methanol can be tried for different selectivity. |
| Mobile Phase A | Water with 0.1% Acid (e.g., TFA or Formic acid) | Acid suppresses ionization of acidic/basic groups, improving peak shape. |
| Initial Gradient | Start: 20-40% B | A high initial %B is often needed for hydrophobic compounds. If the compound elutes too quickly, increase the starting %B; if it doesn't elute, increase the final %B. |
| Final: 80-100% B | ||
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical columns. |
| Column Temperature | 30-45 °C | Higher temperatures can reduce backpressure and improve efficiency. |
| Detection | UV, 210-260 nm | The trityl group has strong UV absorption in this range. |